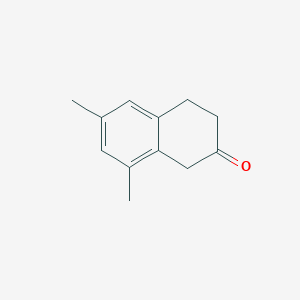
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes two methyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Aldol Condensation: Using appropriate aldehydes and ketones under basic conditions.
Friedel-Crafts Alkylation: Utilizing alkyl halides and naphthalene derivatives in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation process.
Continuous Flow Reactors: Employing continuous flow techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted naphthalenes.
Scientific Research Applications
6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting various intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydronaphthalene: Lacks the methyl groups present in 6,8-Dimethyl-3,4-dihydronaphthalen-2(1H)-one.
Tetralin (1,2,3,4-Tetrahydronaphthalene): A fully saturated derivative of naphthalene.
1-Methylnaphthalene: Contains a single methyl group attached to the naphthalene ring.
Uniqueness
This compound is unique due to the presence of two methyl groups at specific positions on the naphthalene ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6,8-dimethyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O/c1-8-5-9(2)12-7-11(13)4-3-10(12)6-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
YAGWHTLQXZSNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC(=O)CCC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyloctahydrofuro[3,2-f][1,5,2,4]dioxadisilocin-8-yl]-1H-purin-6(9H)-one](/img/structure/B13680049.png)
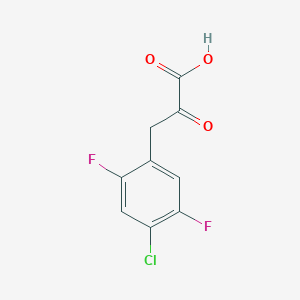
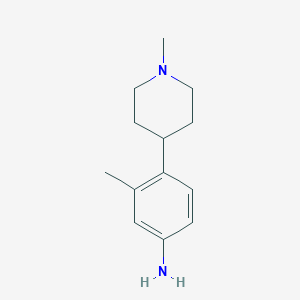
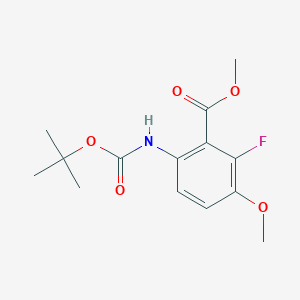
![Bis[3-(trifluoromethyl)benzoyl] Peroxide](/img/structure/B13680067.png)
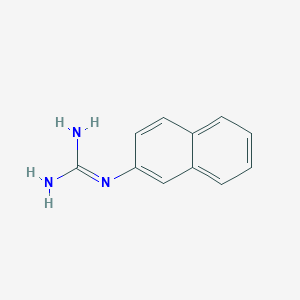
![Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate](/img/structure/B13680076.png)

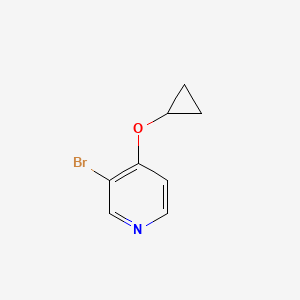
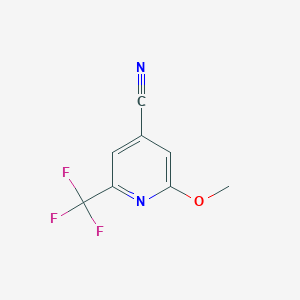
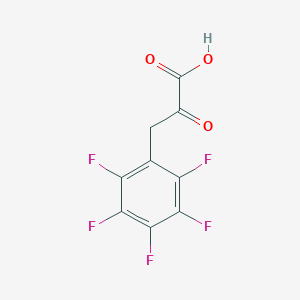
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

